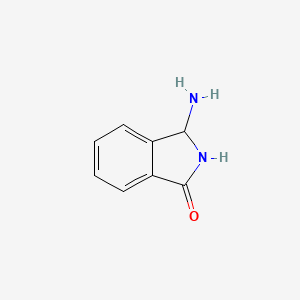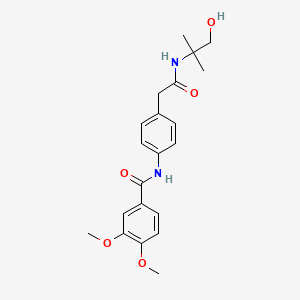
N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NR’R’‘, where R, R’, and R’’ can be a variety of atoms or groups of atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (from the “phenyl” part of the name), an amide group (-CONH2), and a 2-methylpropan-2-yl group . The “3,4-dimethoxy” part of the name suggests that there are two methoxy (-OCH3) groups attached to the benzene ring.Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with nitrous acid . The specific reactions that this compound would undergo would depend on the exact structure and the conditions.Aplicaciones Científicas De Investigación
Reductive Chemistry and Cytotoxicity
The novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) shows selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This process involves the reductive chemistry where electron addition targets the nitro groups, leading to various cytotoxic products. This study highlights the compound's potential for targeting hypoxic tumor cells, which are often resistant to traditional therapies (Palmer et al., 1995).
Anticancer Agent Design
Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds demonstrate significant potential in designing new anticancer agents, showcasing the versatility of benzamide derivatives in medicinal chemistry (Kumar et al., 2009).
Polyimide Synthesis
The synthesis of novel aromatic polyimides using diamines, including 1,2-di(p-aminophenyloxy)ethylene and 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, polymerized with various dianhydrides, has been explored. These materials exhibit excellent solubility and thermal stability, highlighting the application of benzamide derivatives in high-performance polymers and materials science (Butt et al., 2005).
Antimicrobial and Antioxidant Activity
Benzamide derivatives have been studied for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and their antioxidant capacity. This research underscores the potential of such compounds in developing treatments for resistant bacterial infections and oxidative stress-related conditions (Zadrazilova et al., 2015).
Propiedades
IUPAC Name |
N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-21(2,13-24)23-19(25)11-14-5-8-16(9-6-14)22-20(26)15-7-10-17(27-3)18(12-15)28-4/h5-10,12,24H,11,13H2,1-4H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBMSHRRBAGAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

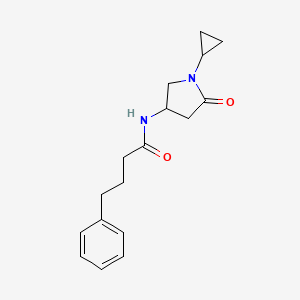
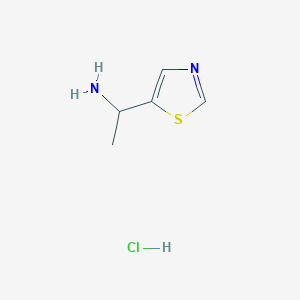
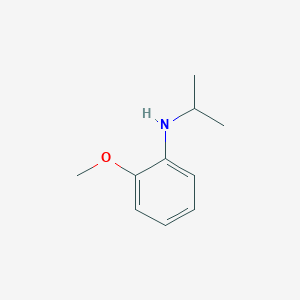

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)
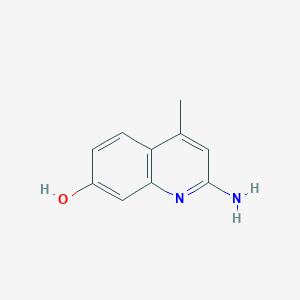


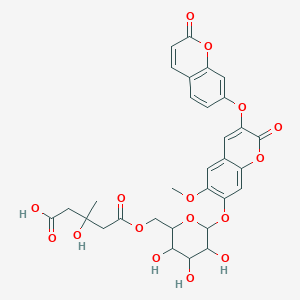
![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/no-structure.png)

![5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2715333.png)

